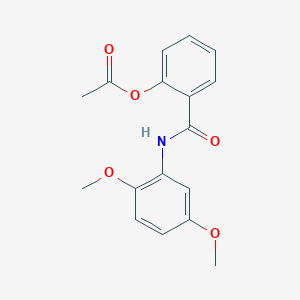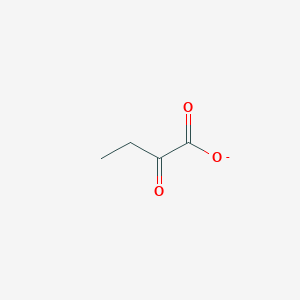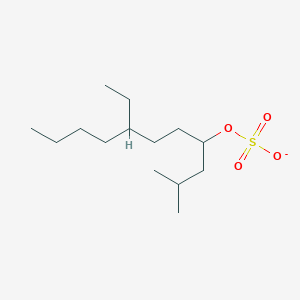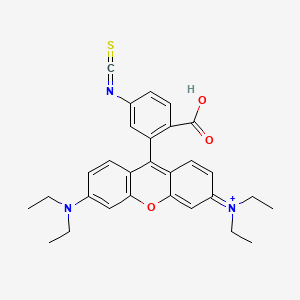![molecular formula C17H15N5O B1229154 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1229154.png)
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of methoxybenzenes.
Applications De Recherche Scientifique
Analgesic Activity
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown potential in analgesic activity. A study by (Gein et al., 2021) synthesized these derivatives and tested their analgesic properties using the acetic acid-induced writhing test. The results indicated that these compounds have comparable analgesic activity to metamizole sodium and exhibit low toxicity.
Synthesis and Structural Applications
The synthesis and structural applications of derivatives of 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been explored. (Sidorenko & Orlov, 2008) detailed the synthesis of tetrahydrotetrazolo[5,1-b]quinazolines via reactions with α,β-unsaturated carbonyl compounds, leading to the creation of aromatic tetrazoloquinazolines.
Corrosion Inhibition
Compounds similar to 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been utilized in corrosion inhibition. (Mahgoub et al., 2010) reported on heterocyclic compounds used to inhibit corrosion in cooling water systems, demonstrating their efficiency in protecting carbon steel and stainless steels from corrosion.
Biological Applications
Various biological applications of these derivatives have been studied. For instance, (Lunagariya et al., 2018) researched the synthesis of cyclometalated platinum(II) complexes using these derivatives for antibacterial and cytotoxicity studies.
Antimicrobial Activity
The antimicrobial activity of similar compounds has also been examined. (Gein et al., 2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial properties.
DNA Interaction and Cytotoxicity
Research on the interaction with DNA and cytotoxicity of copper(II) complexes involving these derivatives has been conducted. (Haleel et al., 2019) synthesized N-benzoylated mononuclear copper(II) complexes and investigated their binding with DNA and cytotoxicity against various cancerous cell lines.
Fluorescence and Photophysical Properties
Compounds based on 7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been studied for their fluorescence and photophysical properties. (Castillo et al., 2018) explored the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidines, showing promising results for their use in detecting biologically or environmentally relevant species.
Propriétés
Nom du produit |
7-(2-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine |
|---|---|
Formule moléculaire |
C17H15N5O |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
7-(2-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H15N5O/c1-23-16-10-6-5-9-13(16)15-11-14(12-7-3-2-4-8-12)18-17-19-20-21-22(15)17/h2-11,15H,1H3,(H,18,19,21) |
Clé InChI |
QEPAMOFAUJRUIX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1C2C=C(NC3=NN=NN23)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)



![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-ethyl-1-(2-furanylmethyl)thiourea](/img/structure/B1229082.png)

![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)


![3-Methyl-1-[1,3,7,9-tetrahydroxy-2,8-dimethyl-6-(3-methyl-1-oxobutyl)-4-dibenzofuranyl]-1-butanone](/img/structure/B1229091.png)

![2-(4-oxo-3-quinazolinyl)-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B1229095.png)
